molecular formula C21H21ClN2O2 B7742682 Ethyl 6-chloro-8-methyl-4-[(1-phenylethyl)amino]quinoline-3-carboxylate

Ethyl 6-chloro-8-methyl-4-[(1-phenylethyl)amino]quinoline-3-carboxylate

Cat. No.: B7742682
M. Wt: 368.9 g/mol
InChI Key: PGMDLTCAUHDQNP-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-8-methyl-4-[(1-phenylethyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-8-methyl-4-[(1-phenylethyl)amino]quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Alkylation: The methyl group at the 8-position can be introduced through alkylation reactions using methyl iodide (CH3I) or methyl bromide (CH3Br).

    Amination: The amino group at the 4-position can be introduced by reacting the intermediate with 1-phenylethylamine.

    Esterification: Finally, the carboxylate ester group can be introduced through esterification reactions using ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-8-methyl-4-[(1-phenylethyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-8-methyl-4-[(1-phenylethyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.

    Quinoline-3-carboxylate derivatives: Other derivatives with modifications at different positions on the quinoline ring.

Uniqueness

Ethyl 6-chloro-8-methyl-4-[(1-phenylethyl)amino]quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Biological Activity

Ethyl 6-chloro-8-methyl-4-[(1-phenylethyl)amino]quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.

Overview of Biological Activity

Quinoline derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, antiviral, antimalarial, and anticancer properties. This compound exhibits unique biological effects attributed to its specific structural features.

The compound's biological activity is primarily mediated through its interaction with various molecular targets. It may inhibit the activity of specific enzymes or receptors involved in cell proliferation and inflammation. For instance, it has been suggested that the compound can inhibit certain kinases or proteases, which play crucial roles in cancer progression and inflammatory responses.

Structure-Activity Relationship (SAR)

The SAR analysis of quinoline derivatives indicates that modifications at specific positions on the quinoline ring significantly influence their biological activity. The presence of the chloro group at position 6 and the phenylethylamino group at position 4 are critical for enhancing the compound's efficacy against various biological targets.

Position Substituent Effect on Activity
6ChloroEnhances interaction with target enzymes
4PhenylethylaminoIncreases binding affinity and selectivity
8MethylModulates lipophilicity and cellular uptake

Comparative Analysis

This compound can be compared to other well-known quinoline derivatives such as chloroquine and other quinoline carboxylates. These comparisons highlight its unique properties and potential advantages in therapeutic applications.

Similar Compounds

  • Chloroquine : A widely used antimalarial drug with a similar core structure but different substituents that affect its mechanism of action.
  • Quinoline Carboxylates : Other derivatives exhibit varying degrees of biological activity depending on their specific substitutions.

Case Studies and Research Findings

Recent studies have demonstrated the promising biological activity of this compound in various models:

  • Anticancer Activity : In vitro studies showed that this compound exhibited significant cytotoxic effects against several cancer cell lines, including PC3 (prostate cancer) and DU145 cells. The IC50 values indicated a dose-dependent response, with PC3 cells being more sensitive to treatment .
  • Antiviral Properties : Preliminary investigations suggest potential antiviral activity, particularly against HIV, where structural modifications enhanced inhibitory effects on viral replication .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific kinases involved in cell signaling pathways associated with cancer progression. This inhibition correlates with reduced cell proliferation rates in treated cultures .

Properties

IUPAC Name

ethyl 6-chloro-8-methyl-4-(1-phenylethylamino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-4-26-21(25)18-12-23-19-13(2)10-16(22)11-17(19)20(18)24-14(3)15-8-6-5-7-9-15/h5-12,14H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMDLTCAUHDQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC(C)C3=CC=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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